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molecular formula C₉H₁₀D₈N₂O₂ B1140760 N-Boc-piperazine-d8 CAS No. 1126621-86-0

N-Boc-piperazine-d8

Cat. No. B1140760
M. Wt: 194.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800646B1

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1OC1C=CC=CC=1Br.C([C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)=[O:21])(C)(C)C.[CH3:28][C:29]([CH3:32])([O-:31])[CH3:30].[Na+].[Br-]>C1(C)C=CC=CC=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)([O:31][C:29]([CH3:32])([CH3:30])[CH3:28])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC1=C(C=CC=C1)Br
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)(C)C(=O)N1CCNCC1
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at ambient temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Work up comprised cooling the mixture to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtering through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06800646B1

Procedure details

Part B: To a solution of the bromophenyl ether of Part A (10.0 g, 41.1 mmol) in toluene (80 mL) was added 1-tert-butylcarbonylpiperazine (Lancaster, 9.2 g, 49.4 mmol) and sodium tert-butoxide (Fluka, 5.5 g, 57.5 mmol). The reaction stirred at ambient temperature for twenty minutes. BINAP (Aldrich, 0.8 g, 1.2 mmol) and tris(dibenzylideacetone)dipalladium (0) (Aldrich, 0.4 g, 0.4 mmol) were then added and the reaction was stirred at 80° C. until the bromide was exhausted. Work up comprised cooling the mixture to ambient temperature, filtering through a Celite® pad, and concentrating the filtrate. The resulting residue was purified on silica gel (ethyl acetate/hexanes) to afford the BOC-piperazine as a black oil (6.4 g, 44% yield). 1H NMR showed the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0.8 g
Type
catalyst
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
BrC1C=CC=CC=1OC1C=CC=CC=1Br.C([C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)=[O:21])(C)(C)C.[CH3:28][C:29]([CH3:32])([O-:31])[CH3:30].[Na+].[Br-]>C1(C)C=CC=CC=1.C1C=CC(P(C2C(C3C(P(C4C=CC=CC=4)C4C=CC=CC=4)=CC=C4C=3C=CC=C4)=C3C(C=CC=C3)=CC=2)C2C=CC=CC=2)=CC=1>[C:20]([N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)([O:31][C:29]([CH3:32])([CH3:30])[CH3:28])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC=C1)OC1=C(C=CC=C1)Br
Name
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)(C)C(=O)N1CCNCC1
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
tris(dibenzylideacetone)dipalladium (0)
Quantity
0.4 g
Type
reactant
Smiles
Name
Quantity
0.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)P(C=2C=CC=CC2)C3=CC=C4C=CC=CC4=C3C5=C6C=CC=CC6=CC=C5P(C=7C=CC=CC7)C=8C=CC=CC8

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction stirred at ambient temperature for twenty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Work up comprised cooling the mixture to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtering through a Celite® pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified on silica gel (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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